molecular formula C54H66Cl2N10O9S2 B609356 MT1 BET inhibitor CAS No. 2060573-82-0

MT1 BET inhibitor

Cat. No.: B609356
CAS No.: 2060573-82-0
M. Wt: 1134.203
InChI Key: JNSLBXJNVHYNNW-CXNSMIOJSA-N
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Description

MT1 BET inhibitor is a bivalent bromodomain inhibitor that has shown significant potency in inhibiting the growth of cancer cells, particularly in prostate cancer. Bromodomains are epigenetic readers of histone acetylation involved in chromatin remodeling and transcriptional regulation of several genes, including the proto-oncogene cellular myelocytomatosis (c-Myc). This compound is 100-fold more potent than the first-in-class bromodomain inhibitor JQ1 .

Preparation Methods

The synthesis of MT1 BET inhibitor involves the design and characterization of bivalent bromodomain inhibitors. The synthetic route includes the preparation of both novel and previously described bumped bromodomain inhibitors stereoselectively in 99% enantiomeric excess. The process involves multivalent interactions, which create avidity, allowing stable biophysical recognition. The bromodomain and extraterminal domain family of transcriptional coactivators features tandem bromodomains through which these proteins bind acetylated histones and transcription factors .

Chemical Reactions Analysis

MT1 BET inhibitor undergoes various chemical reactions, including binding to bromodomains in a bivalent fashion. The compound induces dimerization of tandem BRD4 constructs when there is a point mutation at a key conserved asparagine. The reactions involve acetylation mimics to block the bromodomains from binding chromatin. Common reagents used in these reactions include acetylation mimics and other bromodomain-targeted agents .

Scientific Research Applications

MT1 BET inhibitor has numerous scientific research applications, particularly in the field of cancer therapy. It has been shown to decrease cell viability and cause cell cycle arrest in the G0/G1 phase in castration-sensitive and resistant prostate cancer cell lines in a dose-dependent fashion. The inhibition of c-Myc function by this compound was molecularly corroborated by the de-repression of Protein Kinase D1 and increased phosphorylation of Protein Kinase D1 substrate proteins. This compound has also been combined with other chemotherapeutic modalities for cancer treatment, demonstrating favorable clinical outcomes .

Mechanism of Action

The mechanism of action of MT1 BET inhibitor involves the inhibition of bromodomain and extraterminal domain proteins, which are epigenetic readers that regulate gene expression and are involved in cancer pathogenesis. Exposure of tumor cells to this compound reduces the levels of BRD4 at enhancers and promoters at a genome-wide level. The reduction is more marked at superenhancers, and the genes associated with superenhancers undergo stronger and faster downregulation than genes regulated by standard enhancers .

Comparison with Similar Compounds

MT1 BET inhibitor is compared with other similar compounds, such as JQ1, which is a monovalent bromodomain inhibitor. This compound is 100-fold more potent than JQ1 in cellular assays. Other similar compounds include kinase and bromodomain dual inhibitors, bromodomain protein proteolysis-targeting chimeras, and BRD4-selective inhibitors. The unique aspect of this compound is its bivalent binding, which significantly enhances its potency compared to monovalent inhibitors .

Properties

CAS No.

2060573-82-0

Molecular Formula

C54H66Cl2N10O9S2

Molecular Weight

1134.203

IUPAC Name

N,N'-(3,6,9,12,15,18,21-heptaoxatricosane-1,23-diyl)bis(2-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide)

InChI

InChI=1S/C54H66Cl2N10O9S2/c1-33-35(3)76-53-47(33)49(39-7-11-41(55)12-8-39)59-43(51-63-61-37(5)65(51)53)31-45(67)57-15-17-69-19-21-71-23-25-73-27-29-75-30-28-74-26-24-72-22-20-70-18-16-58-46(68)32-44-52-64-62-38(6)66(52)54-48(34(2)36(4)77-54)50(60-44)40-9-13-42(56)14-10-40/h7-14,43-44H,15-32H2,1-6H3,(H,57,67)(H,58,68)/t43-,44-/m0/s1

InChI Key

JNSLBXJNVHYNNW-CXNSMIOJSA-N

SMILES

O=C(NCCOCCOCCOCCOCCOCCOCCOCCNC(C[C@@H](C1=NN=C(N21)C)N=C(C3=C2SC(C)=C3C)C4=CC=C(C=C4)Cl)=O)C[C@H]5C6=NN=C(C)N6C7=C(C(C)=C(C)S7)C(C8=CC=C(Cl)C=C8)=N5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MT1;  MT-1;  MT 1;  Bis-CPI203-PEG7;  Bis-CPI-203-PEG7;  (Bis-CPI203)-PEG7; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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